![molecular formula C6H11F2N B1323075 4,4-Difluoro-1-methylpiperidine CAS No. 1186194-60-4](/img/structure/B1323075.png)
4,4-Difluoro-1-methylpiperidine
Overview
Description
4,4-Difluoro-1-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and the fluorinated versions are of particular interest in medicinal chemistry due to their potential biological activity and ability to influence the physicochemical properties of pharmaceutical compounds. Although the provided papers do not directly discuss 4,4-Difluoro-1-methylpiperidine, they do provide insights into similar fluorinated piperidines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated piperidines can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several reduction and lactamization steps . Similarly, the synthesis of 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes, analogues of 4-trifluoromethylpiperidine, is achieved through a [3+2] cycloaddition reaction . These methods highlight the complexity and creativity required in the synthesis of fluorinated piperidines.
Molecular Structure Analysis
The molecular structure of fluorinated piperidines can significantly affect their chemical properties and potential applications. For example, the study of 4-hydroxy-1-methylpiperidine betaine by X-ray diffraction revealed two antipodal chair conformations with different positions of substituents, which are linked by hydrogen bonds in the crystal structure . This indicates that even small changes in the molecular structure, such as the position of fluorine atoms, can lead to significant differences in the conformation and stability of these compounds.
Chemical Reactions Analysis
Fluorinated piperidines can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The papers discuss different reactions, such as deoxofluorination , electrochemical fluorination , and cycloaddition followed by rearrangement . These reactions allow for the introduction of fluorine atoms or other functional groups, which can modify the biological activity and physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidines are influenced by their molecular structure and the presence of fluorine atoms. For instance, the electrochemical fluorination of piperazines results in the formation of perfluorinated compounds with different yields and properties . The presence of fluorine can affect the lipophilicity, stability, and reactivity of these compounds, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Chemistry
- 4,4-Difluoro-1-methylpiperidine and its derivatives are important building blocks in agrochemical and pharmaceutical chemistry. For example, 3-alkoxy-4,4-difluoropiperidines have been synthesized for the first time by deoxofluorination of 3-alkoxy-4-piperidinones, with selective N- and O-deprotection (Surmont et al., 2009).
- In medicinal chemistry, 4-substituted 3,3-difluoropiperidines have been synthesized, including methods to create N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid (Surmont et al., 2010).
Spectroscopy and Conformational Analysis
- Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformational equilibration of derivatives like 4,4-difluoro-1,1-dimethylcycloheptane, contributing to understanding the molecular structure and behavior (Glazer et al., 1972).
- Crystal and molecular structures of N-methylpiperidine betaine derivatives have been characterized by X-ray analysis and FTIR spectroscopy, providing insights into their molecular conformations (Dega-Szafran et al., 2002).
Environmental and Safety Considerations
- Studies have looked into efficient and less harmful methods for Fmoc group removal in peptide synthesis using diluted solutions of 4-methylppiperidine, aiming for environmentally safer and cost-effective approaches (Rodríguez et al., 2019).
Application in Clathrate Hydrates
- Research has revealed that derivatives like 1-methylpiperidine, an isomer of C6H13N, function as new sH clathrate hydrate forming molecules, with potential applications in hydrate-based technologies for energy efficiency (Shin et al., 2011).
Catalysis and Chemical Reactions
- The role of 4,4-Difluoro-1-methylpiperidine in hydrodenitrogenation (HDN) reactions has been studied, particularly examining its mechanism on different catalysts, including phosphides and sulfides (Oyama & Lee, 2005).
- Studies have also focused on the conformational equilibrium in compounds like 4-methylpiperidine, contributing to our understanding of their behavior in chemical reactions (Booth & Everett, 1979).
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHMKODCPPOLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633584 | |
Record name | 4,4-Difluoro-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-methylpiperidine | |
CAS RN |
1186194-60-4 | |
Record name | 4,4-Difluoro-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1186194-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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